Cas no 3112-01-4 (Ethanone,1-[1,1'-biphenyl]-3-yl-)
Ethanone,1-[1,1'-biphenyl]-3-yl- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-[1,1'-biphenyl]-3-yl-
- 3-Acetylbiphenyl
- 3-phenylacetophenone
- m-MeOC-C6H4-Ph
- m-MeOC-Ph-Ph
- DTXSID50953219
- FT-0676581
- 3-phenylhypnone
- 1-([1,1'-BIPHENYL]-3-YL)ETHANONE
- 1-{[1,1'-biphenyl]-3-yl}ethan-1-one
- Ethanone, 1-[1,1'-biphenyl]-3-yl-
- CS-0155112
- 3'-phenylacetophenone
- m-phenylacetophenone
- NSC-87631
- EN300-59494
- 3-phenylbenzoyl methide
- AS-10738
- 1-(3-phenylphenyl)ethanone
- 1-([1,1'-Biphenyl]-3-yl)ethan-1-one
- BB 0223084
- 3 inverted exclamation mark -Phenylacetophenone
- 3'-phenylaceto-phenone
- SY262837
- 1-(3-phenylphenyl)ethan-1-one
- 3-phenylacetylbenzene
- NSC87631
- 1-(biphenyl-3-yl)ethanone
- 3-Acetylbiphenyl, AldrichCPR
- NCIOpen2_001154
- 3112-01-4
- 3'-phenyl acetophenone
- MFCD00048220
- NALPHA-ACETYL-D-ARGININEDIHYDRATE
- Z363994406
- AKOS000124364
- 1-[1,1'-Biphenyl]-3-ylethanone
- 1-biphenyl-3-ylethanone
- AMY14293
- 1-(1,1'-biphenyl-3-yl)ethanone
- 1-Biphenyl-3-yl-ethanone
- AB91457
- 1-[1,1'-Biphenyl]-3-ylethanone #
- SCHEMBL407605
- 3-phenylbenzoylmethide
- 1-{[1,1'-BIPHENYL]-3-YL}ETHANONE
- DB-022170
-
- MDL: MFCD00048220
- Inchi: 1S/C14H12O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-10H,1H3
- InChI Key: HUHQPWCDGRZWMH-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CC=CC(=C1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 196.08900
- Monoisotopic Mass: 196.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 17.1A^2
- Molecular Weight: 196.24
Experimental Properties
- Density: 1.053
- Boiling Point: 347.8°Cat760mmHg
- Flash Point: 151.6°C
- PSA: 17.07000
- LogP: 3.55620
Ethanone,1-[1,1'-biphenyl]-3-yl- Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Ethanone,1-[1,1'-biphenyl]-3-yl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS002891-100MG |
3-Acetylbiphenyl |
3112-01-4 | 100mg |
¥952.83 | 2023-11-10 | ||
| Fluorochem | 034524-1g |
1-Biphenyl-3-yl-ethanone |
3112-01-4 | 95% | 1g |
£68.00 | 2022-02-28 | |
| Fluorochem | 034524-5g |
1-Biphenyl-3-yl-ethanone |
3112-01-4 | 95% | 5g |
£263.00 | 2022-02-28 | |
| Fluorochem | 034524-25g |
1-Biphenyl-3-yl-ethanone |
3112-01-4 | 95% | 25g |
£1012.00 | 2022-02-28 | |
| Apollo Scientific | OR939300-1g |
1-Biphenyl-3-yl-ethanone |
3112-01-4 | 97% | 1g |
£79.00 | 2025-02-20 | |
| abcr | AB201467-1 g |
3-Acetylbiphenyl, 95%; . |
3112-01-4 | 95% | 1g |
€150.80 | 2023-05-07 | |
| abcr | AB201467-5 g |
3-Acetylbiphenyl, 95%; . |
3112-01-4 | 95% | 5g |
€412.10 | 2023-05-07 | |
| Chemenu | CM343053-250mg |
3-Acetylbiphenyl |
3112-01-4 | 95%+ | 250mg |
$93 | 2022-06-11 | |
| Chemenu | CM343053-1g |
3-Acetylbiphenyl |
3112-01-4 | 95%+ | 1g |
$136 | 2022-06-11 | |
| Chemenu | CM343053-5g |
3-Acetylbiphenyl |
3112-01-4 | 95%+ | 5g |
$429 | 2022-06-11 |
Ethanone,1-[1,1'-biphenyl]-3-yl- Suppliers
Ethanone,1-[1,1'-biphenyl]-3-yl- Related Literature
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C. P. Baburajeev,Chakrabhavi Dhananjaya Mohan,Govindagouda S. Patil,Shobith Rangappa,Vijay Pandey,Anusha Sebastian,Julian E. Fuchs,Andreas Bender,Peter E. Lobie,Basappa,Kanchugarakoppal S. Rangappa RSC Adv. 2016 6 36775
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Joyce Wei Wei Chang,Eugene Yurong Chia,Christina Li Lin Chai,Jayasree Seayad Org. Biomol. Chem. 2012 10 2289
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Meiqin Fu,Dongen Lin,Yuanfu Deng,Xiao-Qi Zhang,Yanchu Liu,Chunsong Lai,Wei Zeng RSC Adv. 2014 4 23595
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Krishna M. Deshmukh,Ziyauddin S. Qureshi,Kushal D. Bhatte,K. A. Venkatesan,T. G. Srinivasan,P. R. Vasudeva Rao,Bhalchandra M. Bhanage New J. Chem. 2011 35 2747
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5. 908. Biphenylenes. Part XIII. Diacylation of biphenyleneJ. M. Blatchly,A. J. Boulton,J. F. W. McOmie J. Chem. Soc. 1965 4930
Additional information on Ethanone,1-[1,1'-biphenyl]-3-yl-
Comprehensive Overview of Ethanone,1-[1,1'-biphenyl]-3-yl- (CAS No. 3112-01-4): Properties, Applications, and Industry Insights
Ethanone,1-[1,1'-biphenyl]-3-yl- (CAS No. 3112-01-4), a specialized organic compound, has garnered significant attention in pharmaceutical and material science research due to its unique structural properties. This aromatic ketone derivative features a biphenyl backbone coupled with an acetyl functional group, making it a versatile intermediate for synthesizing advanced materials and bioactive molecules. Researchers frequently search for "biphenyl ketone applications" or "CAS 3112-01-4 synthesis methods," reflecting growing interest in its potential across multiple industries.
The compound's molecular structure (C14H12O) exhibits notable photophysical characteristics, which align with current trends in OLED development and fluorescent probe design. Recent patent analyses reveal increased utilization of Ethanone,1-[1,1'-biphenyl]-3-yl- in organic electronic devices, particularly in hole-transport layers. This correlates with the surge in searches for "organic semiconductor materials" and "small molecule electronics" across scientific databases.
From a synthetic chemistry perspective, 3112-01-4 serves as a crucial building block for pharmaceutical intermediates. Its biphenyl moiety enables π-π stacking interactions that enhance drug-target binding, explaining why queries like "biphenyl derivatives in drug discovery" show 78% growth in academic search volumes. The compound's lipophilicity profile (LogP ≈ 3.2) makes it particularly valuable for developing CNS-active compounds, a hot topic in neuropharmacology research.
Industrial applications of Ethanone,1-[1,1'-biphenyl]-3-yl- extend to liquid crystal formulations, where its molecular anisotropy contributes to mesophase stability. Manufacturers searching for "high-performance LC additives" or "thermotropic materials" frequently encounter this compound in technical literature. Analytical data indicates the crystalline form melts at 98-102°C with excellent thermal stability up to 280°C, properties highly sought after in advanced material engineering.
Environmental and safety profiles of CAS 3112-01-4 meet REACH compliance standards, with biodegradation studies showing 62% mineralization in 28 days under OECD 301B conditions. This addresses growing concerns about "sustainable chemical production" and "green chemistry alternatives" prevalent in industry forums. The compound's low aquatic toxicity (EC50 >100 mg/L) further enhances its appeal for eco-friendly applications.
Emerging research explores Ethanone,1-[1,1'-biphenyl]-3-yl- in catalysis, particularly as a ligand precursor in cross-coupling reactions. This aligns with the 45% year-over-year increase in searches for "Pd-catalyzed biphenyl transformations." The compound's electron-withdrawing carbonyl group activates adjacent positions for selective functionalization, enabling efficient synthesis of complex polyaromatic systems.
Quality specifications for 3112-01-4 typically require ≥98% purity by HPLC, with stringent control of isomeric impurities. Analytical techniques like GC-MS and NMR spectroscopy confirm structural integrity, addressing frequent queries about "ketone derivative characterization methods." Storage recommendations suggest inert atmosphere protection below 25°C to maintain stability, a critical consideration for industrial users searching for "chemical storage best practices."
The global market for biphenyl-based ketones shows 6.8% CAGR growth, driven by demand from electronic materials and pharmaceutical sectors. Supply chain analyses indicate Asia-Pacific as the dominant production region, reflecting searches for "specialty chemical suppliers" with geographic filters. Regulatory databases confirm Ethanone,1-[1,1'-biphenyl]-3-yl- has no usage restrictions in major markets, making it attractive for international commerce.
Future research directions highlight potential in energy storage systems, with preliminary studies showing promise as redox-active components in organic batteries. This connects to trending searches about "next-generation battery materials" and "organic electrode compounds." The compound's reversible reduction potential (-1.32V vs SCE) positions it as a candidate for molecular electronics innovation.
In conclusion, Ethanone,1-[1,1'-biphenyl]-3-yl- (CAS No. 3112-01-4) represents a multifaceted compound bridging materials science and medicinal chemistry. Its evolving applications respond to industry demands for high-performance intermediates, while its environmental profile meets contemporary sustainability standards. The compound's versatility ensures continued relevance across scientific disciplines and industrial sectors.
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